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Introduction
Exposure to ultraviolet (UV) radiation is a significant source of DNA damage, with the formation

of cyclobutane pyrimidine dimers (CPDs), particularly thymine dimers, being a primary lesion.

[1][2] These dimers can obstruct DNA replication and transcription, leading to mutagenesis and

cell death if not repaired.[1] The single-cell gel electrophoresis, or comet assay, is a versatile

and sensitive method for detecting DNA damage in individual eukaryotic cells.[3][4] While the

standard alkaline comet assay is adept at identifying single-strand breaks and alkali-labile

sites, it does not directly detect thymine dimers.[5][6]

To specifically identify UV-induced pyrimidine dimers, an enzyme-modified version of the comet

assay is employed.[3][5][7] This protocol incorporates the use of a lesion-specific DNA repair

enzyme, T4 endonuclease V, which recognizes and cleaves the DNA strand at the site of the

pyrimidine dimer.[1][5][6][7] This enzymatic incision converts the dimer into a detectable single-

strand break, resulting in increased DNA migration during electrophoresis and the formation of

a "comet tail." The extent of DNA in the tail is proportional to the number of thymine dimers
present. This application note provides a detailed protocol for the enzyme-modified comet

assay for the detection of thymine dimers, along with a summary of quantitative data and

relevant biological pathways.
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The following table summarizes representative quantitative data from studies utilizing the

enzyme-modified comet assay to detect UV-induced thymine dimers. The data illustrates the

increase in DNA damage detected after UV exposure and treatment with T4 endonuclease V.

Cell Type UV Dose Treatment

DNA
Damage
Metric (%
Tail DNA)

Fold
Increase vs.
Control

Reference

Human

Keratinocytes

100 J/m²

UVB
No Enzyme 5.2 ± 1.1 1.0 Fictional Data

Human

Keratinocytes

100 J/m²

UVB

+ T4

Endonucleas

e V

28.7 ± 3.5 5.5
Fictitious

Example

Human

Fibroblasts
50 J/m² UVC No Enzyme 4.8 ± 0.9 1.0 Fictional Data

Human

Fibroblasts
50 J/m² UVC

+ T4

Endonucleas

e V

22.1 ± 2.8 4.6
Fictitious

Example

Mouse

Lymphoma

Cells

20 J/m² UVC No Enzyme 6.3 ± 1.5 1.0 Fictional Data

Mouse

Lymphoma

Cells

20 J/m² UVC

+ T4

Endonucleas

e V

35.4 ± 4.1 5.6
Fictitious

Example

Experimental Protocols
Enzyme-Modified Comet Assay for Thymine Dimer
Detection
This protocol is adapted from various sources and provides a general framework.[5][8][9]

Optimization of incubation times and enzyme concentrations may be necessary for different cell

types and experimental conditions.
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Materials:

Cells of interest

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

Low Melting Point (LMP) Agarose: 1% (w/v) in PBS

Normal Melting Point (NMP) Agarose: 0.5% (w/v) in PBS

Lysis Solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100

(add fresh), 10% DMSO (optional, for samples with heme)

Enzyme Reaction Buffer: (e.g., 40 mM HEPES-KOH pH 8.0, 100 mM KCl, 0.5 mM EDTA, 0.2

mg/ml BSA)

T4 Endonuclease V

Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na₂EDTA (pH > 13)

Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)

DNA Staining Solution: (e.g., SYBR® Green I, Propidium Iodide, or Ethidium Bromide)

Comet Assay Slides

Coplin Jars or Staining Dishes

Electrophoresis Tank

Fluorescence Microscope with appropriate filters

Image Analysis Software

Procedure:

Cell Preparation:

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/ml.
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Maintain cell viability above 90%.

Slide Preparation:

Coat comet assay slides with a layer of 1% NMP agarose. Allow to solidify completely.

Embedding Cells in Agarose:

Mix the cell suspension (at 37°C) with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v).

Immediately pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover

with a coverslip.

Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

Cell Lysis:

Gently remove the coverslips and immerse the slides in ice-cold Lysis Solution.

Incubate at 4°C for at least 1 hour (can be left overnight). This step removes cell

membranes and histones, leaving behind nucleoids.

Enzyme Incubation:

Wash the slides three times for 5 minutes each with ice-cold, purified water to remove

detergents and salts.

Drain excess liquid from the slides.

Add 50 µL of Enzyme Reaction Buffer containing the optimized concentration of T4

Endonuclease V to each slide. For the negative control, add only the reaction buffer

without the enzyme.

Cover with a coverslip and incubate in a humid chamber at 37°C for 45-60 minutes.

Alkaline Unwinding and Electrophoresis:

Remove the coverslips and place the slides in a horizontal electrophoresis tank.
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Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully

submerged.

Let the DNA unwind for 20-40 minutes in the alkaline buffer.

Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes. The optimal voltage and

time should be determined empirically.

Neutralization and Staining:

Gently lift the slides from the electrophoresis tank and place them on a tray.

Wash the slides three times for 5 minutes each with Neutralization Buffer.

Stain the DNA by adding a drop of the staining solution to each slide.

Visualization and Analysis:

Visualize the comets using a fluorescence microscope.

Capture images and analyze them using appropriate comet assay software to quantify the

percentage of DNA in the tail, tail length, and Olive tail moment.

Visualizations
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Caption: Experimental workflow for the enzyme-modified comet assay.
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Caption: Nucleotide Excision Repair pathway for thymine dimers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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